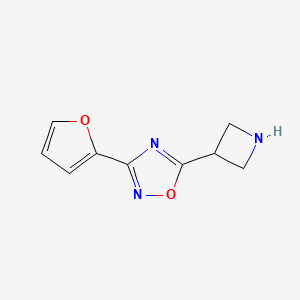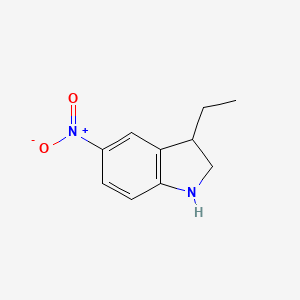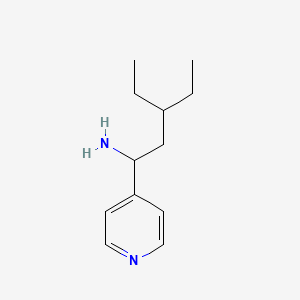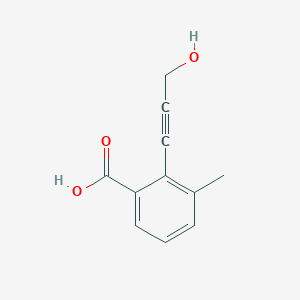
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole: is a heterocyclic compound that contains an azetidine ring, a furan ring, and an oxadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The unique combination of these rings imparts specific chemical properties that make it a valuable subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under specific conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding hydrazide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkyl halides and acyl chlorides.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazide derivatives.
Substitution: N-substituted azetidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound has potential applications as a bioactive molecule. It can be used in the design of new drugs and therapeutic agents due to its ability to interact with biological targets.
Medicine
In medicine, this compound is being investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. It can also be used as a precursor for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring can interact with enzyme active sites, while the furan and oxadiazole rings can interact with receptor binding sites. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole: Similar structure but with a thiophene ring instead of a furan ring.
5-(Azetidin-3-yl)-3-(pyridin-2-yl)-1,2,4-oxadiazole: Similar structure but with a pyridine ring instead of a furan ring.
5-(Azetidin-3-yl)-3-(benzofuran-2-yl)-1,2,4-oxadiazole: Similar structure but with a benzofuran ring instead of a furan ring.
Uniqueness
The uniqueness of 5-(Azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole lies in its combination of the azetidine, furan, and oxadiazole rings. This specific combination imparts unique chemical properties, such as reactivity and stability, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H9N3O2 |
|---|---|
Poids moléculaire |
191.19 g/mol |
Nom IUPAC |
5-(azetidin-3-yl)-3-(furan-2-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H9N3O2/c1-2-7(13-3-1)8-11-9(14-12-8)6-4-10-5-6/h1-3,6,10H,4-5H2 |
Clé InChI |
MULAMNRWNUGJAW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC(=NO2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13243784.png)

![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
![(2-Ethylbutyl)[(4-fluorophenyl)methyl]amine](/img/structure/B13243803.png)
amine](/img/structure/B13243806.png)
amine](/img/structure/B13243811.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)

![Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate](/img/structure/B13243838.png)


amine](/img/structure/B13243856.png)
